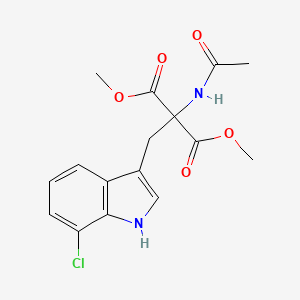
2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester is a complex organic compound that features a unique combination of functional groups, including an indole ring, a chloro substituent, and ester functionalities. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 7-position.
Acetamidation: The chloroindole is reacted with acetic anhydride to introduce the acetamido group.
Esterification: The final step involves the esterification of the propanedioic acid with methanol in the presence of a strong acid catalyst to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
科学的研究の応用
2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chloro substituent and ester groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
- 2-Acetamindo-2-(5-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester
- 2-Acetamindo-2-(7-bromoindol-3-ylmethyl)propanedioic acid dimethyl ester
- 2-Acetamindo-2-(7-chloroindol-3-ylmethyl)butanedioic acid dimethyl ester
Uniqueness
2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester is unique due to the specific positioning of the chloro substituent on the indole ring and the presence of both acetamido and ester functionalities. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.
特性
分子式 |
C16H17ClN2O5 |
|---|---|
分子量 |
352.77 g/mol |
IUPAC名 |
dimethyl 2-acetamido-2-[(7-chloro-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C16H17ClN2O5/c1-9(20)19-16(14(21)23-2,15(22)24-3)7-10-8-18-13-11(10)5-4-6-12(13)17/h4-6,8,18H,7H2,1-3H3,(H,19,20) |
InChIキー |
GLQSIKJODBLEIC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
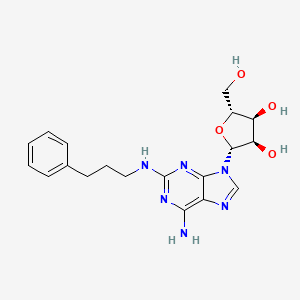

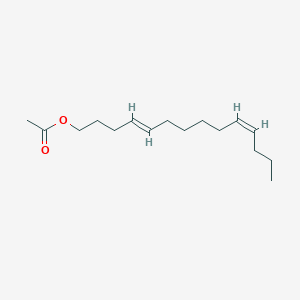
![7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922216.png)


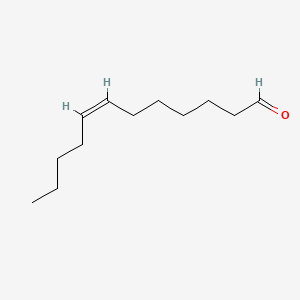
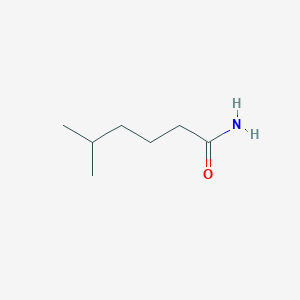
![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)

![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)

